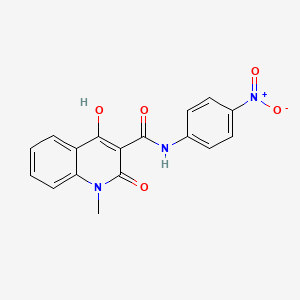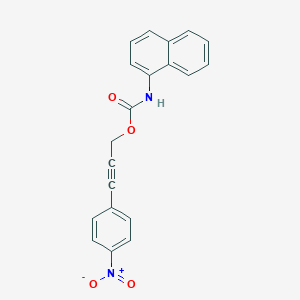![molecular formula C17H15N5O5S B3863175 4-{2-[2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)ACETYL]CARBOHYDRAZONOYL}-2-METHOXYPHENYL 2-FUROATE](/img/structure/B3863175.png)
4-{2-[2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)ACETYL]CARBOHYDRAZONOYL}-2-METHOXYPHENYL 2-FUROATE
Overview
Description
4-{2-[2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)ACETYL]CARBOHYDRAZONOYL}-2-METHOXYPHENYL 2-FUROATE is a complex organic compound that features a thiadiazole ring, a furoate ester, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)ACETYL]CARBOHYDRAZONOYL}-2-METHOXYPHENYL 2-FUROATE typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-{2-[2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)ACETYL]CARBOHYDRAZONOYL}-2-METHOXYPHENYL 2-FUROATE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .
Scientific Research Applications
4-{2-[2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)ACETYL]CARBOHYDRAZONOYL}-2-METHOXYPHENYL 2-FUROATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease inhibitors.
Medicine: Explored for its antimicrobial and anticancer properties
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{2-[2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)ACETYL]CARBOHYDRAZONOYL}-2-METHOXYPHENYL 2-FUROATE involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can disrupt the survival of certain bacteria, such as Helicobacter pylori .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Shares the thiadiazole ring but lacks the additional functional groups.
5-Amino-1,3,4-thiadiazole-2-thiol: Similar structure but with a thiol group instead of the furoate ester
Uniqueness
4-{2-[2-(5-AMINO-1,3,4-THIADIAZOL-2-YL)ACETYL]CARBOHYDRAZONOYL}-2-METHOXYPHENYL 2-FUROATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a urease inhibitor and its potential antimicrobial and anticancer activities set it apart from other thiadiazole derivatives .
Properties
IUPAC Name |
[4-[(E)-[[2-(5-amino-1,3,4-thiadiazol-2-yl)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O5S/c1-25-13-7-10(4-5-11(13)27-16(24)12-3-2-6-26-12)9-19-20-14(23)8-15-21-22-17(18)28-15/h2-7,9H,8H2,1H3,(H2,18,22)(H,20,23)/b19-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXWTWMUHJMNBQ-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC2=NN=C(S2)N)OC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=NN=C(S2)N)OC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-chlorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B3863096.png)
![METHYL (4Z)-4-{[4-(METHOXYCARBONYL)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B3863102.png)
![2-[(2-chlorobenzyl)thio]-N'-(3,4-diethoxybenzylidene)acetohydrazide](/img/structure/B3863105.png)


![1-[(3-Methyl-2-nitrobenzoyl)amino]-3-(2-methylprop-2-enyl)thiourea](/img/structure/B3863135.png)
![2-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B3863143.png)
![2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3863151.png)
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B3863159.png)
![2-{[5-(2,3-dichlorophenoxy)pentyl]amino}ethanol](/img/structure/B3863166.png)

![N-(4-bromophenyl)-2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B3863189.png)
![(1Z)-4-methyl-1-[(5-nitrofuran-2-yl)methylidene]imidazo[1,2-a]benzimidazol-2-one](/img/structure/B3863194.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]adamantan-1-amine](/img/structure/B3863199.png)
